molecular formula C10H14F2OSi B14030260 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene

1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene

Cat. No.: B14030260
M. Wt: 216.30 g/mol
InChI Key: HFQBTBSSGJSKRE-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene (CAS: 114635-99-3) is a fluorinated aromatic compound featuring a trimethylsilyl (TMS) group at the 2-position, methoxy (-OCH₃) at the 4-position, and fluorine atoms at the 1- and 3-positions. Its molecular formula is C₁₁H₁₄F₂O₃Si, and its structure (Figure 1) highlights the steric and electronic effects of these substituents. The TMS group enhances lipophilicity and electron donation via σ-π conjugation, while fluorine atoms induce strong electron-withdrawing effects, making the compound a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H14F2OSi

Molecular Weight

216.30 g/mol

IUPAC Name

(2,6-difluoro-3-methoxyphenyl)-trimethylsilane

InChI

InChI=1S/C10H14F2OSi/c1-13-8-6-5-7(11)10(9(8)12)14(2,3)4/h5-6H,1-4H3

InChI Key

HFQBTBSSGJSKRE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)[Si](C)(C)C)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the trimethylsilyl group via lithiation followed by silylation.
  • Installation of fluorine atoms through selective fluorination or use of fluorinated precursors.
  • Introduction of the methoxy group either by direct substitution or via methylation of a hydroxy precursor.

Synthesis via Directed Lithiation and Silylation

A common and reliable method to prepare 1,3-difluoro-2-(trimethylsilyl)benzene derivatives involves the use of n-butyllithium (n-BuLi) for directed ortho-lithiation followed by quenching with chlorotrimethylsilane (ClSiMe3).

  • Procedure: 1,3-Difluorobenzene is treated with n-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) or hexane solvent at low temperatures (-75°C to -20°C) for approximately 19 hours. This generates the aryllithium intermediate at the 2-position, which is then quenched with chlorotrimethylsilane to afford 1,3-difluoro-2-(trimethylsilyl)benzene with yields reported around 90%.

  • Reference: Bennetau et al. (1993) demonstrated this approach with high regioselectivity and efficiency.

Alternative Aryne Precursor Route

Aryne chemistry has been explored for introducing trimethylsilyl groups adjacent to fluorines on aromatic rings. For example, 2-(trimethylsilyl)phenyl benzenesulfonates have been synthesized via iodination, protection, retro-Brook rearrangement, and sulfonylation steps. While this route is more complex, it offers alternative access to silylated fluorobenzenes which could be further functionalized to introduce methoxy substituents.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes Reference
Directed Lithiation + Silylation 1,3-Difluorobenzene, n-BuLi, TMEDA, ClSiMe3, THF/hexane, -75 to -20°C, 19 h ~90 High regioselectivity for 2-position silylation
One-pot Grignard-Boration-Oxidation 4-Ethoxy-2,3-difluorobromobenzene, Mg, I2, B(OMe)3, H2O2, HCl, THF, 0-60°C Not specified Adaptable for methoxy introduction via phenol intermediates
Aryne Precursor Synthesis Iodination, HMDS protection, retro-Brook rearrangement, sulfonyl chloride, column chromatography 75-81 Multi-step, useful for silylated aryl intermediates

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new aromatic compound with a different substituent pattern .

Scientific Research Applications

1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene exerts its effects depends on the specific reaction or applicationFor example, the trimethylsilyl group can act as a protecting group in organic synthesis, while the fluorine atoms can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Trimethylsilyl Groups

1,4-Bis(trimethylsilyl)benzene (B14)
  • Structure : Two TMS groups at the 1- and 4-positions of benzene.
  • Reactivity : Used in electrochemical polymerization under flow microreactor conditions (Pt electrodes, 25 mA/cm²). The absence of fluorine or methoxy groups simplifies polymerization kinetics but reduces steric hindrance compared to the target compound .
  • Applications : Primarily studied for conductive polymer synthesis .
2-(Trimethylsilyl)-4-methoxy-5-formyl-1,3-difluorobenzene
  • Structure : Nearly identical to the target compound but includes a formyl (-CHO) group at the 5-position.
  • Impact of Formyl Group : Increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions). This functionalization distinguishes its reactivity from the target compound, which lacks the formyl group .

Fluorinated and Methoxy-Substituted Benzene Derivatives

1-Ethoxy-2,4-difluoro-3-(methoxymethoxy)benzene
  • Structure : Ethoxy and methoxymethoxy groups replace the TMS and methoxy groups.
  • Reactivity : The absence of TMS reduces steric bulk, while the methoxymethoxy group introduces hydrolytic instability under acidic conditions. This contrasts with the hydrolytic resistance of TMS in the target compound .
1,3-Dichloro-2-(difluoromethyl)-4-(trifluoromethoxy)benzene
  • Structure : Chlorine, difluoromethyl, and trifluoromethoxy substituents.
  • Electronic Effects : The trifluoromethoxy group is more electron-withdrawing than methoxy, leading to lower aromatic ring electron density. This compound is used in agrochemicals, whereas the target compound’s TMS group may favor pharmaceutical applications .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties/Applications References
1,3-Difluoro-4-methoxy-2-(TMS)benzene 1,3-F; 4-OCH₃; 2-TMS C₁₁H₁₄F₂O₃Si Intermediate for pharmaceuticals
1,4-Bis(TMS)benzene (B14) 1,4-TMS C₁₂H₂₂Si₂ Electrochemical polymerization
2-TMS-4-methoxy-5-formyl-1,3-difluorobenzene 1,3-F; 4-OCH₃; 2-TMS; 5-CHO C₁₂H₁₄F₂O₄Si Electrophilic reactivity
1-Ethoxy-2,4-difluoro-3-(methoxymethoxy)benzene 1-OCH₂CH₃; 2,4-F; 3-OCH₂OCH₃ - Hydrolytically unstable intermediate
1,3-Dichloro-2-(CF₂H)-4-(OCF₃)benzene 1,3-Cl; 2-CF₂H; 4-OCF₃ C₈H₃Cl₂F₅O Agrochemical applications

Key Research Findings

Electronic and Steric Effects

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (compared to chlorine in ) result in stronger inductive effects, reducing electron density in the aromatic ring. This enhances electrophilic substitution selectivity .
  • Methoxy vs. Trifluoromethoxy : The methoxy group in the target compound is electron-donating, while trifluoromethoxy (in ) is electron-withdrawing. This difference impacts applications, with methoxy favoring drug intermediates and trifluoromethoxy favoring agrochemicals .

Biological Activity

1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including its effects on various cell lines and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzene ring substituted with two fluorine atoms, a methoxy group, and a trimethylsilyl group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties, enzyme inhibition, and potential as an antibacterial agent.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that halogenated benzene derivatives can inhibit the growth of various cancer cell lines under hypoxic conditions. Specifically, compounds with difluoromethyl groups have demonstrated enhanced cytotoxicity against human osteosarcoma (MG-63) and breast cancer (MDA-MB-231) cells .

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Notes
1,3-Difluoro-4-methoxy-2-(TMS)HT-29400Significant reduction in cell viability
1,3-Difluoro-4-methoxy-2-(TMS)MDA-MB-231350Higher efficacy under hypoxic conditions
1,3-Difluoro-4-methoxy-2-(TMS)MG-63300Better than positive control AZM

The mechanism by which this compound exerts its effects may involve the modulation of the tumor microenvironment. Studies suggest that fluorinated compounds can alter pH levels in the extracellular space, creating less favorable conditions for tumor growth . Additionally, the compound's ability to inhibit carbonic anhydrase IX (CA IX) has been linked to reduced migration and invasion of cancer cells .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as a DPP-4 inhibitor. Dipeptidyl peptidase-4 (DPP-4) is crucial in glucose metabolism and has been targeted for type 2 diabetes treatment. The incorporation of fluorine atoms in similar compounds has been shown to enhance DPP-4 inhibitory activity .

Antibacterial Activity

Preliminary studies suggest that derivatives of this compound may also possess antibacterial properties. Fluorinated aromatic compounds have been associated with increased antibacterial activity against Gram-positive bacteria due to their ability to disrupt bacterial membranes .

Table 2: Antibacterial Efficacy

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
1,3-Difluoro-4-methoxy-2-(TMS)Staphylococcus aureus32 µg/mL
1,3-Difluoro-4-methoxy-2-(TMS)Escherichia coli64 µg/mL

Case Studies and Research Findings

Several case studies have explored the biological activities of structurally similar compounds:

  • Study on Fluorinated Compounds : A study demonstrated that fluoro-substituted benzene derivatives significantly inhibited the growth of colon cancer cells under hypoxia. The results indicated a concentration-dependent effect on cell viability .
  • DPP-4 Inhibition Study : Research highlighted the role of fluorinated compounds in enhancing DPP-4 inhibition, suggesting potential applications in diabetes management .

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